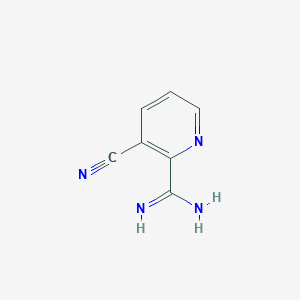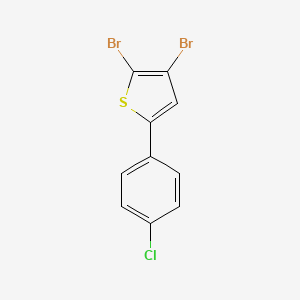
2,3-Dibromo-5-(4-chlorophenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-5-(4-chlorophenyl)thiophene: is an organic compound with the following chemical formula:
C10H5Br2ClS
(Molecular weight: 352.47 g/mol). It belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing a five-membered ring with sulfur as one of the ring atoms .Vorbereitungsmethoden
Synthetic Routes:: The compound can be synthesized from thiophene as a starting material. Here’s a two-step synthetic route:
Preparation of 2,3,5-Tribromothiophene (1):
Industrial Production Methods:: Information on industrial-scale production methods for this specific compound is limited. it is likely that similar synthetic routes are employed in larger-scale processes.
Analyse Chemischer Reaktionen
Reactions::
Halogenation: The compound readily undergoes halogenation reactions due to the presence of bromine and chlorine atoms. These reactions involve substitution of hydrogen atoms with halogens.
Cross-Coupling Reactions: 2,3-Dibromo-5-(4-chlorophenyl)thiophene can participate in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl boron reagents to form carbon-carbon bonds.
Bromine (Br2): Used for halogenation.
Aryl or Vinyl Boron Reagents: Employed in cross-coupling reactions.
Major Products:: The major products depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling, the product would be the coupled aryl or vinyl compound.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery.
Industry: As a precursor for materials or specialty chemicals.
Wirkmechanismus
The exact mechanism by which 2,3-Dibromo-5-(4-chlorophenyl)thiophene exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed information on similar compounds is not provided here, researchers often compare this compound with related thiophenes to understand its unique properties and applications.
Eigenschaften
Molekularformel |
C10H5Br2ClS |
|---|---|
Molekulargewicht |
352.47 g/mol |
IUPAC-Name |
2,3-dibromo-5-(4-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H5Br2ClS/c11-8-5-9(14-10(8)12)6-1-3-7(13)4-2-6/h1-5H |
InChI-Schlüssel |
NQFNXBVIBPZLKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


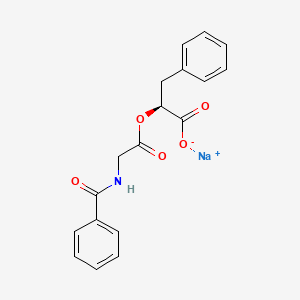

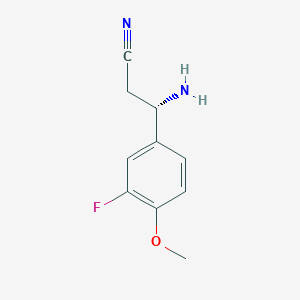
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
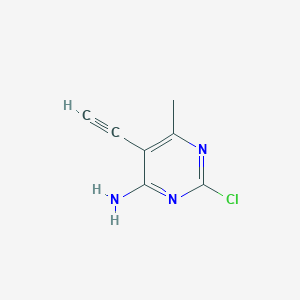

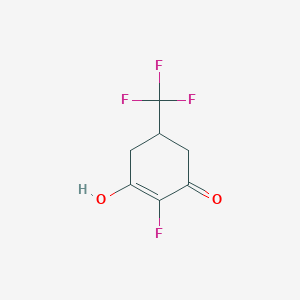
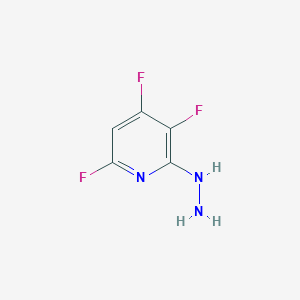
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
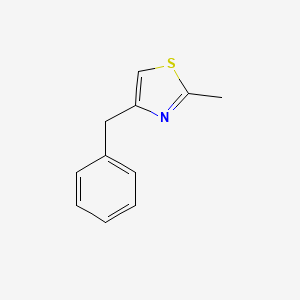
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)

